molecular formula C18H18N2O3 B15424905 (5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate CAS No. 104029-94-9

(5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate

Cat. No.: B15424905
CAS No.: 104029-94-9
M. Wt: 310.3 g/mol
InChI Key: KXXHJXGDMFDGIW-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

104029-94-9

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

[(5-methyl-1,3-benzoxazol-2-yl)-(2-methylphenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C18H18N2O3/c1-11-8-9-15-14(10-11)20-17(22-15)16(23-18(21)19-3)13-7-5-4-6-12(13)2/h4-10,16H,1-3H3,(H,19,21)

InChI Key

KXXHJXGDMFDGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C(C3=CC=CC=C3C)OC(=O)NC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate
  • Molecular Formula : C_{16}H_{18}N_{2}O_{3}
  • Molecular Weight : 286.33 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to (5-Methyl-1,3-benzoxazol-2-yl)(2-methylphenyl)methyl N-methylcarbamate exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating the cytotoxicity of related carbamate compounds, it was found that certain derivatives demonstrated potent activity against neuroblastoma and glioblastoma cell lines, with lethal concentrations (LC50) significantly lower than existing chemotherapeutics .

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineLC50 (nM)Reference
Compound 1Neuroblastoma18.9
Compound 2Glioblastoma200
Compound 3Control Drug>3000

The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis and cell cycle arrest. For example, one study reported that treatment with a similar benzoxazole derivative led to:

  • Increased accumulation of cells in the G2/M phase of the cell cycle.
  • Significant morphological changes in treated cells, indicative of apoptosis, such as nuclear fragmentation and membrane blebbing .

Case Study 1: Neuroblastoma Treatment

In a controlled laboratory setting, researchers treated neuroblastoma cells with varying concentrations of the compound. The results showed:

  • A dose-dependent decrease in cell viability.
  • The combination of this compound with radiation therapy resulted in enhanced cytotoxic effects compared to radiation alone.

Case Study 2: Glioblastoma Resistance

Another study focused on glioblastoma cells that had developed resistance to traditional therapies. The findings indicated:

  • The compound effectively reduced cell viability even in resistant lines.
  • It was noted that the compound's structural modifications increased its hydrophobicity, enhancing its brain penetration capabilities .

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